![molecular formula C11H15BClF4N5O B1360917 O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate CAS No. 330641-16-2](/img/structure/B1360917.png)
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate
Overview
Description
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate: is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency and selectivity in forming amide bonds, making it a valuable reagent in the synthesis of peptides and other complex molecules.
Mechanism of Action
Target of Action
TCTU, also known as O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate or N,N,N’,N’-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate, is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the carboxyl groups of amino acids, which it activates for peptide bond formation.
Mode of Action
TCTU acts by activating the carboxyl group of an amino acid, making it more susceptible to nucleophilic attack by the amino group of another amino acid. This facilitates the formation of a peptide bond, linking the two amino acids together. The activation process involves the formation of an intermediate, which is attacked by the amino group to form the peptide bond and release the TCTU moiety .
Biochemical Pathways
The action of TCTU is part of the broader biochemical pathway of protein synthesis. In this context, TCTU is used in the laboratory synthesis of peptides, which can be seen as a model for the ribosomal synthesis of proteins that occurs in cells. The formation of peptide bonds by TCTU is a key step in the creation of larger peptide chains .
Pharmacokinetics
In the context of peptide synthesis, the efficiency of tctu as a coupling reagent, its stability under various conditions, and its ease of removal from the final product are all important considerations .
Result of Action
The result of TCTU’s action is the formation of a peptide bond between two amino acids, leading to the synthesis of a peptide. This is a crucial step in the creation of proteins, which are essential for the structure and function of all living organisms .
Action Environment
The efficacy and stability of TCTU can be influenced by various environmental factors. These include the pH of the solution, the temperature, and the presence of other substances that could react with TCTU or the amino acids. Optimizing these conditions is an important part of ensuring efficient peptide synthesis .
Biochemical Analysis
Biochemical Properties
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate plays a crucial role in biochemical reactions, especially in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds between amino acids. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomes. The nature of these interactions involves the activation of carboxyl groups on amino acids, making them more reactive towards nucleophilic attack by amino groups, thus forming peptide bonds .
Cellular Effects
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the efficiency of peptide synthesis, which is crucial for protein production. This compound can impact cell signaling pathways by modulating the availability of peptides and proteins that act as signaling molecules. Additionally, it can affect gene expression by influencing the synthesis of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate involves its role as a coupling reagent in peptide synthesis. It activates carboxyl groups on amino acids, facilitating their reaction with amino groups to form peptide bonds. This activation is achieved through the formation of an active ester intermediate, which is highly reactive and readily forms peptide bonds. This compound can also inhibit or activate enzymes involved in peptide synthesis, further enhancing its efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate can change over time. The stability of this compound is crucial for its effectiveness in peptide synthesis. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation. Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to this compound can enhance peptide synthesis and protein production .
Dosage Effects in Animal Models
The effects of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate vary with different dosages in animal models. At low doses, it effectively enhances peptide synthesis without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve optimal peptide synthesis, beyond which adverse effects become prominent .
Metabolic Pathways
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in the activation of amino acids for peptide bond formation. This compound can also affect metabolic flux by modulating the availability of amino acids and other metabolites required for peptide synthesis .
Transport and Distribution
Within cells and tissues, O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within cells. This compound tends to accumulate in regions where peptide synthesis is actively occurring, such as the endoplasmic reticulum and ribosomes .
Subcellular Localization
The subcellular localization of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is primarily in compartments involved in peptide synthesis. It is often found in the endoplasmic reticulum, where it facilitates the formation of peptide bonds. Additionally, it can localize to ribosomes and other organelles involved in protein synthesis. Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate typically involves the reaction of 6-chlorobenzotriazole with tetramethyluronium salts in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
6-Chlorobenzotriazole+Tetramethyluronium Salt+Tetrafluoroboric Acid→O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize impurities. The process involves precise control of temperature, pH, and reaction time. The product is then purified through crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate primarily undergoes substitution reactions, particularly in peptide coupling. It acts as a coupling reagent, facilitating the formation of amide bonds between carboxylic acids and amines.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include carboxylic acids, amines, and bases such as N,N-diisopropylethylamine.
Conditions: The reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions are peptides and other amide-containing compounds. The efficiency of the coupling reaction ensures high yields of the desired products with minimal side reactions.
Scientific Research Applications
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is extensively used in scientific research due to its effectiveness in peptide synthesis. Some of its key applications include:
Chemistry: Used in the synthesis of complex organic molecules, particularly peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.
Medicine: Plays a crucial role in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of peptides for pharmaceuticals and biotechnology applications.
Comparison with Similar Compounds
Similar Compounds
- O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
- O-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
- O-(1H-Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
Uniqueness
O-(6-Chlorobenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate is unique due to the presence of the 6-chloro substituent on the benzotriazole ring. This modification enhances its reactivity and selectivity in peptide coupling reactions compared to other similar compounds. It provides superior results in the synthesis of difficult peptides and hindered couplings, making it a preferred choice in many synthetic applications .
Biological Activity
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (commonly referred to as TCTU) is a coupling reagent widely used in organic synthesis, particularly in peptide synthesis. This compound exhibits several biological activities, making it a subject of interest in various research fields.
- Molecular Formula : C₁₁H₁₅BClF₄N₅O
- Molecular Weight : 355.53 g/mol
- CAS Number : 330641-16-2
- Purity : ≥98.0% (by HPLC)
- Melting Point : 204 °C
TCTU functions primarily as a coupling reagent, facilitating the formation of amide bonds between amino acids during peptide synthesis. Its mechanism involves the activation of carboxylic acids, which enhances their reactivity towards nucleophilic attack by amines. This process is crucial in synthesizing peptides and other complex organic molecules.
1. Antimicrobial Activity
TCTU has shown potential antimicrobial properties, particularly against various bacterial strains. It is effective in synthesizing compounds that exhibit antibiotic activity, contributing to the development of new therapeutic agents.
2. Antibody-Drug Conjugates (ADCs)
TCTU is utilized in the preparation of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. The compound's ability to create stable linkages between antibodies and drugs enhances the efficacy of cancer treatments.
3. Cell Signaling Pathways
Research indicates that TCTU may influence several cellular signaling pathways, including:
- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
- PI3K/Akt/mTOR Pathway : Plays a role in cell survival and metabolism.
These pathways are critical for understanding how TCTU and its derivatives might affect cellular behavior.
Study 1: Synthesis of Antimicrobial Peptides
A study demonstrated the use of TCTU in synthesizing novel antimicrobial peptides that exhibited activity against resistant bacterial strains. The peptides were evaluated for their minimum inhibitory concentrations (MICs), showing promising results that suggest TCTU's role in developing new antibiotics.
Study 2: Development of ADCs
In another research effort, TCTU was employed to create ADCs targeting specific cancer markers. The study highlighted the improved therapeutic index of these conjugates compared to traditional chemotherapy agents, showcasing TCTU's significance in cancer therapy.
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₅BClF₄N₅O |
Molecular Weight | 355.53 g/mol |
CAS Number | 330641-16-2 |
Purity | ≥98.0% (by HPLC) |
Melting Point | 204 °C |
Properties
IUPAC Name |
[(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN5O.BF4/c1-15(2)11(16(3)4)18-17-10-7-8(12)5-6-9(10)13-14-17;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGVQFJZGHBZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClF4N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647863 | |
Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330641-16-2 | |
Record name | [(6-Chloro-1H-benzotriazol-1-yl)oxy](dimethylamino)-N,N-dimethylmethaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 99mTc-pertechnetate (TcTU) and how is it used in thyroid scintigraphy?
A1: 99mTc-pertechnetate (TcTU) is a radiopharmaceutical used in thyroid scintigraphy. It emits gamma rays that can be detected by a gamma camera, allowing visualization of the thyroid gland and assessment of its function. TcTU is taken up by the thyroid gland similarly to iodine, but it does not get incorporated into thyroid hormones.
Q2: What is the significance of the global 99mTc-pertechnetate thyroid uptake (TcTU) value?
A: The TcTU value reflects the thyroid gland's ability to trap iodine, which is the first step in thyroid hormone synthesis. It provides a quantitative measure of thyroid function and can be used to assess the severity of thyroid disorders. []
Q3: What is the difference between TcTU and TcTUs?
A: TcTU refers to the global 99mTc-pertechnetate thyroid uptake, while TcTUs refers to the uptake under TSH suppression. TcTUs is specifically used to assess the function of autonomous thyroid tissue, which is not under the control of TSH. []
Q4: How does iodine intake affect TcTU values?
A: TcTU values are inversely correlated with iodine intake. In iodine deficiency, TcTU values tend to be higher due to increased iodine avidity by the thyroid gland. Conversely, in iodine sufficiency, TcTU values are lower. [, ]
Q5: Can TcTU be used to differentiate between different types of thyroid disorders?
A5: TcTU, in conjunction with clinical and other laboratory findings, can help differentiate between certain thyroid disorders. For example:
- Graves' disease: Typically shows high TcTU values. [, ]
- Hyperthyroid autoimmune thyroiditis (H-AIT): May show lower TcTU values compared to Graves' disease. []
- Subacute thyroiditis: Usually presents with very low TcTU values due to impaired thyroid function. [, ]
- Thyroid autonomy: TcTUs is particularly useful in diagnosing thyroid autonomy, as it helps quantify the function of autonomous tissue that is not suppressed by TSH. [, ]
Q6: What are the limitations of using TcTU in thyroid diagnosis?
A6: While TcTU is a valuable tool in thyroid diagnosis, it has limitations:
- Overlap in TcTU values: There can be an overlap in TcTU values between different thyroid disorders, making it difficult to rely solely on TcTU for a definitive diagnosis. [, ]
- Influence of iodine intake: TcTU values are influenced by iodine intake, requiring careful interpretation in the context of the patient's iodine status. [, ]
- Inability to distinguish between causes of low uptake: Low TcTU values can be seen in various conditions, such as thyroiditis and some cases of Graves' disease, making it necessary to consider other clinical and laboratory findings. []
Q7: How is TcTU used in the management of thyroid autonomy?
A7: TcTU, specifically TcTUs, plays a crucial role in managing thyroid autonomy:
- Risk stratification: TcTUs helps assess the risk of developing hyperthyroidism, particularly iodine-induced hyperthyroidism, in patients with thyroid autonomy. [, ]
- Treatment planning: TcTUs aids in determining the appropriate dose of radioactive iodine (RAI) therapy for patients with thyroid autonomy. [, ]
- Monitoring treatment response: TcTUs can be used to monitor the effectiveness of RAI therapy by assessing the reduction in the function of autonomous tissue. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.